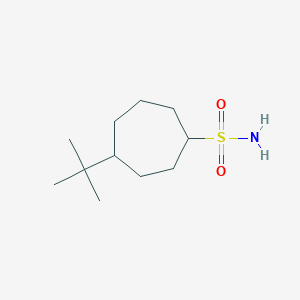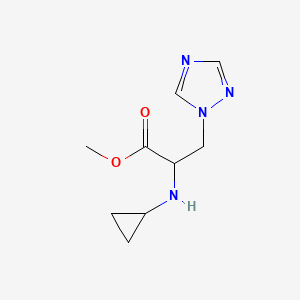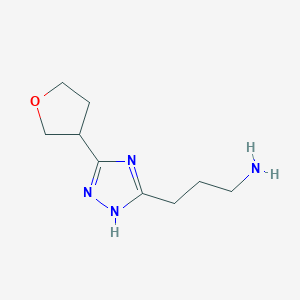![molecular formula C14H14S B13481201 1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)
1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired thiol compound.
Industrial Production Methods: Industrial production of 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Alkyl halides and bases like sodium hydride are typical reagents.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, including as an antioxidant and in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These interactions are crucial in various biological processes, including protein folding and cellular signaling. The compound’s ability to modulate redox states makes it a valuable tool in studying oxidative stress and related diseases.
Vergleich Mit ähnlichen Verbindungen
Biphenyl-4-thiol: Shares a similar biphenyl structure but lacks the ethane linkage.
Ethanethiol: A simpler thiol compound with a single ethane backbone.
4-Mercaptobiphenyl: Another biphenyl thiol with similar properties.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol stands out due to its unique combination of a biphenyl structure and an ethane-thiol linkage. This configuration imparts distinct chemical reactivity and potential for diverse applications, particularly in materials science and medicinal chemistry .
Eigenschaften
Molekularformel |
C14H14S |
|---|---|
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
1-(4-phenylphenyl)ethanethiol |
InChI |
InChI=1S/C14H14S/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3 |
InChI-Schlüssel |
ZPJMLVLSSWHNFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)




![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)



![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)

